REACTION_CXSMILES
|
[CH2:1]([C:8]([OH:10])=[O:9])[C:2]([CH2:4][C:5]([OH:7])=O)=[O:3].[C:11](OC(=O)C)(=[O:13])[CH3:12]>C1(C)C=CC=CC=1>[C:11]([O:7][C:5]1[CH2:4][C:2](=[O:3])[O:1][C:8](=[O:9])[CH:10]=1)(=[O:13])[CH3:12]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
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Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
35 °C
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Type
|
CUSTOM
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Details
|
the mixture was stirred at 35° C. for 24 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
|
Details
|
kept at 4° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
A precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1CC(OC(C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.91 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |